2-Bromo-3-(3,4-dichlorophenyl)-1-propene
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Description
The compound "2-Bromo-3-(3,4-dichlorophenyl)-1-propene" is a halogenated alkene with potential applications in organic synthesis and material science. The presence of bromine and chlorine atoms on the propene backbone suggests that it could be a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of halogenated alkenes like "2-Bromo-3-(3,4-dichlorophenyl)-1-propene" can be achieved through halogenation reactions. For instance, a related compound, 1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-bromopropene, was prepared by reacting the corresponding propene with HBr/H2O2, indicating that a similar approach could be used for synthesizing the compound . Additionally, the use of Br/Cl to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates could be a method to introduce bromine and chlorine atoms into the propene structure .
Molecular Structure Analysis
The molecular structure and conformation of a similar compound, 2-bromo-3-chloro-1-propene, have been studied using gas-phase electron diffraction, revealing a mixture of two conformers with halogen atoms in anti or gauche positions . This suggests that "2-Bromo-3-(3,4-dichlorophenyl)-1-propene" may also exhibit conformational isomerism due to the presence of halogen atoms, which can influence its reactivity and physical properties.
Chemical Reactions Analysis
Halogenated alkenes like "2-Bromo-3-(3,4-dichlorophenyl)-1-propene" can participate in various chemical reactions. The related 1-bromo/chloro-2-carboxy-1,3-dienes, synthesized through a gold-catalyzed process, were shown to undergo Diels-Alder and cross-coupling reactions . This indicates that the compound could also be a suitable candidate for such transformations, potentially leading to the synthesis of complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated alkenes are influenced by their molecular structure. For example, the gas-phase electron diffraction study of 2-bromo-3-chloro-1-propene provided detailed geometric parameters, such as bond lengths and angles, which are crucial for understanding the compound's reactivity . The presence of bromine and chlorine atoms is likely to increase the density and boiling point compared to non-halogenated alkenes. Additionally, the electron-withdrawing nature of the halogens could affect the compound's polarity and solubility in various solvents.
Scientific Research Applications
Regiochemistry in Nucleophilic Attack
2-Bromo-3-(3,4-dichlorophenyl)-1-propene and its derivatives are vital in understanding the regiochemistry of nucleophilic attacks on halo pi-allyl complexes. In a study, 2,3-dibromo-1-propene was ionized under Pd catalysis to generate a 2-bromo Pd-pi-allyl complex, which alkylated with malonate nucleophile at the terminal position. This research provides essential insights into the reaction pathways and regioselectivity during nucleophilic attacks on such compounds (Organ et al., 2003).
Catalyst-Transfer Polycondensation
The compound has been utilized in the study of catalyst-transfer polycondensation mechanisms, specifically in the Ni-catalyzed chain-growth polymerization leading to well-defined poly(3-hexylthiophene). This research is crucial for understanding the controlled synthesis of conjugated polymers, which are fundamental components in electronic devices like solar cells and transistors (Miyakoshi et al., 2005).
Preparation and Reactivity in Synthetic Chemistry
The preparation and reactivity of 2-bromo-3-(tri-n-butylstannyl)-1-propene were characterized, focusing on its reactions with aldehydes and a survey of radical reactions for C-alkylation. This compound's versatility in forming various products under different reaction conditions is valuable for synthetic chemists (Williams et al., 2016).
Optoelectronic and Charge Transport Properties
2-Bromo-3-(3,4-dichlorophenyl)-1-propene derivatives have been studied for their linear, second, and third-order nonlinear optical properties, with a focus on their potential in semiconductor devices. The research offers insights into the compound's optoelectronic and charge transport properties, indicating its suitability in various semiconductor applications (Shkir et al., 2019).
properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-1,2-dichlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXOGYOWQYDEHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)Cl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373628 |
Source
|
Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |
CAS RN |
842140-32-3 |
Source
|
Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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